molecular formula C11H12O3 B1423443 2-Cyclobutoxybenzoic acid CAS No. 1275723-72-2

2-Cyclobutoxybenzoic acid

Cat. No. B1423443
M. Wt: 192.21 g/mol
InChI Key: XCFXPZJDGPQGFL-UHFFFAOYSA-N
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Description

2-Cyclobutoxybenzoic acid, also known as 4-(cyclobutylmethoxy) benzoic acid, is an organic compound of the benzoic acid family. It has a molecular weight of 192.21 .


Molecular Structure Analysis

The molecular formula of 2-Cyclobutoxybenzoic acid is C11H12O3 . The InChI code for this compound is 1S/C11H12O3/c12-11(13)9-6-1-2-7-10(9)14-8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13) .


Physical And Chemical Properties Analysis

2-Cyclobutoxybenzoic acid has a molecular weight of 192.21 . It is stored at room temperature and has a physical form of oil . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Studies on compounds like gallic acid, a natural secondary metabolite closely related to benzoic acid derivatives, highlight significant anti-inflammatory and antioxidant properties. Gallic acid has been extensively researched for its potent anti-inflammatory properties, suggesting that similar compounds, including potentially 2-Cyclobutoxybenzoic acid, could offer therapeutic benefits in inflammatory diseases. Gallic acid modulates various signaling pathways, reducing the release of inflammatory cytokines and chemokines, hinting at the possible anti-inflammatory applications of 2-Cyclobutoxybenzoic acid in medical research (Bai et al., 2020).

Environmental Impact and Degradation Studies

Research on parabens, which are esters of para-hydroxybenzoic acid, reveals their widespread presence in aquatic environments due to their use in various consumer products. These studies are crucial for understanding the environmental fate and behavior of benzoic acid derivatives, including potentially 2-Cyclobutoxybenzoic acid. The environmental persistence and effects of these compounds underscore the importance of research into their degradation, bioaccumulation, and potential ecotoxicological effects (Haman et al., 2015).

Pharmacological and Therapeutic Research

The pharmacological activities of benzoic acid derivatives, including their potential roles in treating various diseases, are an area of active research. For instance, studies on gallic acid and its derivatives have shown promising results in addressing oxidative stress-induced neurodegeneration and other diseases, suggesting that 2-Cyclobutoxybenzoic acid could also possess similar beneficial properties. These findings highlight the importance of exploring the therapeutic potential of 2-Cyclobutoxybenzoic acid in pharmacological research (Gao et al., 2019).

Safety And Hazards

The safety information available indicates that 2-Cyclobutoxybenzoic acid may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

Future Directions

While specific future directions for 2-Cyclobutoxybenzoic acid are not available, research in the field of benzoic acid derivatives is ongoing. These compounds have potential applications in various fields, including pharmaceuticals, cosmetics, and food industries .

properties

IUPAC Name

2-cyclobutyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)9-6-1-2-7-10(9)14-8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFXPZJDGPQGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutoxybenzoic acid

CAS RN

1275723-72-2
Record name 2-cyclobutoxybenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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